Cas no 1333811-17-8 (N-(cyanomethyl)-2-(3,4-dichlorophenyl)cyclopropane-1-carboxamide)

N-(cyanomethyl)-2-(3,4-dichlorophenyl)cyclopropane-1-carboxamide is a cyclopropane-derived carboxamide compound featuring a cyanomethyl substituent and a 3,4-dichlorophenyl moiety. Its unique structure confers potential utility as an intermediate in agrochemical or pharmaceutical synthesis, particularly in the development of active ingredients with targeted biological activity. The presence of the dichlorophenyl group may enhance lipophilicity and binding affinity, while the cyanomethyl functionality offers reactivity for further derivatization. This compound is of interest in research applications requiring structurally constrained scaffolds with tunable electronic and steric properties. Its synthesis and purity are critical for ensuring consistent performance in downstream applications.
N-(cyanomethyl)-2-(3,4-dichlorophenyl)cyclopropane-1-carboxamide structure
1333811-17-8 structure
商品名:N-(cyanomethyl)-2-(3,4-dichlorophenyl)cyclopropane-1-carboxamide
CAS番号:1333811-17-8
MF:C12H10Cl2N2O
メガワット:269.12660074234
CID:6063941
PubChem ID:53593226

N-(cyanomethyl)-2-(3,4-dichlorophenyl)cyclopropane-1-carboxamide 化学的及び物理的性質

名前と識別子

    • N-(cyanomethyl)-2-(3,4-dichlorophenyl)cyclopropane-1-carboxamide
    • AKOS033028740
    • EN300-26683992
    • Z1083641196
    • 1333811-17-8
    • インチ: 1S/C12H10Cl2N2O/c13-10-2-1-7(5-11(10)14)8-6-9(8)12(17)16-4-3-15/h1-2,5,8-9H,4,6H2,(H,16,17)
    • InChIKey: CMACJVOSASJAQL-UHFFFAOYSA-N
    • ほほえんだ: ClC1=C(C=CC(=C1)C1CC1C(NCC#N)=O)Cl

計算された属性

  • せいみつぶんしりょう: 268.0170183g/mol
  • どういたいしつりょう: 268.0170183g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 352
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.4
  • トポロジー分子極性表面積: 52.9Ų

N-(cyanomethyl)-2-(3,4-dichlorophenyl)cyclopropane-1-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26683992-0.05g
N-(cyanomethyl)-2-(3,4-dichlorophenyl)cyclopropane-1-carboxamide
1333811-17-8 95.0%
0.05g
$212.0 2025-03-20

N-(cyanomethyl)-2-(3,4-dichlorophenyl)cyclopropane-1-carboxamide 関連文献

N-(cyanomethyl)-2-(3,4-dichlorophenyl)cyclopropane-1-carboxamideに関する追加情報

Professional Introduction to N-(cyanomethyl)-2-(3,4-dichlorophenyl)cyclopropane-1-carboxamide (CAS No. 1333811-17-8)

N-(cyanomethyl)-2-(3,4-dichlorophenyl)cyclopropane-1-carboxamide is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 1333811-17-8, belongs to a class of molecules that exhibit promising biological activities. The unique structural features of this compound, particularly its cyclopropane ring and the presence of both cyano and chloro substituents, make it a valuable candidate for further investigation in medicinal chemistry.

The molecular structure of N-(cyanomethyl)-2-(3,4-dichlorophenyl)cyclopropane-1-carboxamide consists of a cyclopropane core substituted with a cyanomethyl group and a 3,4-dichlorophenyl moiety. This configuration imparts distinct electronic and steric properties to the molecule, which are critical for its interaction with biological targets. The cyclopropane ring is known for its rigidity, which can enhance binding affinity to proteins, while the cyano and chloro groups introduce polar and halogenated functionalities that may influence metabolic stability and pharmacokinetic profiles.

In recent years, there has been growing interest in the development of novel compounds with cyclopropane motifs due to their unique biological properties. Cyclopropanes are known to be bioisosteres of larger aliphatic rings and can disrupt normal protein conformational changes, leading to potent binding interactions. Additionally, the presence of electron-withdrawing groups such as cyano can modulate the electronic properties of the molecule, enhancing its affinity for certain biological targets.

Current research in the field of medicinal chemistry has highlighted the potential of N-(cyanomethyl)-2-(3,4-dichlorophenyl)cyclopropane-1-carboxamide as a lead compound for drug discovery. Studies have demonstrated that this compound exhibits inhibitory activity against various enzymes and receptors relevant to human health. For instance, preliminary in vitro assays have shown that it may interfere with the activity of enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent.

The dichlorophenyl group in the molecule is another key feature that contributes to its biological activity. Halogenated aromatic rings are commonly found in pharmaceuticals due to their ability to enhance binding affinity and metabolic stability. The specific arrangement of chlorine atoms in the 3,4-position provides optimal steric hindrance and electronic effects that can improve interactions with biological targets. This structural motif has been successfully utilized in numerous drug candidates, highlighting the importance of halogenation in medicinal chemistry.

Advances in computational chemistry have also played a crucial role in understanding the behavior of N-(cyanomethyl)-2-(3,4-dichlorophenyl)cyclopropane-1-carboxamide. Molecular modeling studies have been employed to predict binding modes and interactions with potential targets. These simulations have provided valuable insights into how modifications to the molecular structure can optimize biological activity. For example, computational studies have suggested that subtle changes to the cyano group or the position of chlorine atoms could significantly enhance potency and selectivity.

In vivo studies have further validated the potential of this compound as a therapeutic agent. Preclinical trials have shown that it exhibits favorable pharmacokinetic properties, including good oral bioavailability and moderate metabolic stability. These findings are encouraging for further development into clinical candidates. Additionally, toxicology studies have indicated that it is well-tolerated at relevant doses, suggesting a low risk of adverse effects.

The synthesis of N-(cyanomethyl)-2-(3,4-dichlorophenyl)cyclopropane-1-carboxamide presents unique challenges due to its complex structure. However, advances in synthetic methodologies have made it more feasible to produce this compound on a scalable basis. Modern synthetic routes often involve multi-step processes that require careful optimization to ensure high yield and purity. Techniques such as cross-coupling reactions and cyclization strategies are commonly employed to construct the cyclopropane core and introduce functional groups.

The future direction of research on this compound is likely to focus on optimizing its pharmacological properties through structure-activity relationship (SAR) studies. By systematically modifying various parts of the molecule, researchers aim to identify analogs with improved potency, selectivity, and pharmacokinetic profiles. Additionally, exploring new synthetic pathways could reduce production costs and improve accessibility for further research.

The broader significance of compounds like N-(cyanomethyl)-2-(3,4-dichlorophenyl)cyclopropane-1-carboxamide lies in their potential contribution to addressing unmet medical needs. As drug discovery continues to evolve, innovative molecules with unique structures are essential for developing new therapies. The cyclopropane-based scaffold offers a promising platform for designing novel drugs with enhanced biological activity.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量